

In-Depth Technical Guide to mPEG-amine MW 5000: Physical Properties and Characterization

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Compound of Interest

Compound Name: mPEG-amine (MW 5000)

Cat. No.: B15541832

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This technical guide provides a comprehensive overview of the physical properties of methoxy-terminated polyethylene glycol amine with an average molecular weight of 5000 Da (mPEG-amine MW 5000). It is intended for researchers, scientists, and drug development professionals who utilize this polymer in their work. This document details the key physical and chemical characteristics, outlines experimental protocols for its analysis, and illustrates the interplay of its properties.

Core Physical and Chemical Properties

mPEG-amine MW 5000 is a monofunctional polyethylene glycol (PEG) derivative with a methoxy group at one terminus and a primary amine group at the other. This heterobifunctional structure makes it a valuable tool in bioconjugation, drug delivery, and surface modification.^[1] The hydrophilic nature of the PEG backbone enhances the solubility and stability of conjugated molecules, while the terminal amine group allows for covalent attachment to various substrates.^{[2][3]}

Data Presentation: Physical and Chemical Specifications

The following table summarizes the key quantitative data for mPEG-amine MW 5000, compiled from various supplier specifications and scientific literature.

Property	Value
Chemical Structure	$\text{CH}_3\text{O}-(\text{CH}_2\text{CH}_2\text{O})_n-\text{CH}_2\text{CH}_2-\text{NH}_2$
Average Molecular Weight (MW)	~5000 Da
Appearance	White to off-white powder or crystalline solid. [2] [4]
Purity	Typically >95% as determined by NMR and HPLC. [2]
Solubility	Soluble in water, methanol, ethanol, chloroform, methylene chloride, DMF, and DMSO. [4] [5] [6] Less soluble in toluene and ether. [5] [6]
Storage Conditions	Recommended storage at -20°C in a dry, inert atmosphere. [3] [4] [7] [8] [9] [10] Avoid repeated freeze-thaw cycles. [2] [6]
CAS Number	80506-64-5 [8] [10] [11] [12] [13] [14] [15]

Experimental Protocols for Characterization

Accurate characterization of mPEG-amine MW 5000 is crucial for ensuring its quality and performance in research and development. The following sections detail the methodologies for key experiments used to determine its identity, purity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

NMR spectroscopy is a powerful technique for confirming the chemical structure and assessing the purity of mPEG-amine. Both ^1H NMR and ^{13}C NMR are employed for this purpose.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of mPEG-amine MW 5000 in a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Deuterium Oxide, D_2O) in an NMR tube.
- **^1H NMR Acquisition:**

- Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
- The spectrum will show characteristic peaks for the methoxy protons (singlet, ~3.38 ppm), the repeating ethylene glycol protons (a large multiplet, ~3.64 ppm), and the protons of the ethylamine group adjacent to the amine (triplet, ~2.85 ppm) and adjacent to the oxygen (triplet, ~3.55 ppm).
- ¹³C NMR Acquisition:
 - Acquire the carbon-13 NMR spectrum.
 - Characteristic peaks will be observed for the methoxy carbon (~59 ppm), the repeating ethylene glycol carbons (~70.5 ppm), and the carbons of the ethylamine group.
- Data Analysis:
 - Process the raw data using appropriate software.
 - Integrate the peaks in the ¹H NMR spectrum to confirm the relative proton ratios, which can be used to estimate the degree of amination and confirm the structure.
 - The absence of significant impurity peaks confirms the purity of the sample.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the average molecular weight and the polydispersity index (PDI) of the polymer.

Methodology:

- System Preparation:
 - Use a GPC system equipped with a refractive index (RI) detector.
 - Select a suitable column set for the separation of polymers in the 5000 Da range.

- The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent like THF, depending on the column.
- Calibration:
 - Calibrate the system using a series of narrow molecular weight PEG standards.
 - Generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
- Sample Analysis:
 - Dissolve a known concentration of mPEG-amine MW 5000 in the mobile phase.
 - Inject the sample into the GPC system.
- Data Analysis:
 - Determine the number average molecular weight (M_n), weight average molecular weight (M_w), and peak molecular weight (M_p) from the elution profile using the calibration curve.
 - Calculate the polydispersity index ($PDI = M_w/M_n$), which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Molecular Weight Determination

MALDI-TOF MS is a soft ionization technique that allows for the precise determination of the molecular weight of polymers.

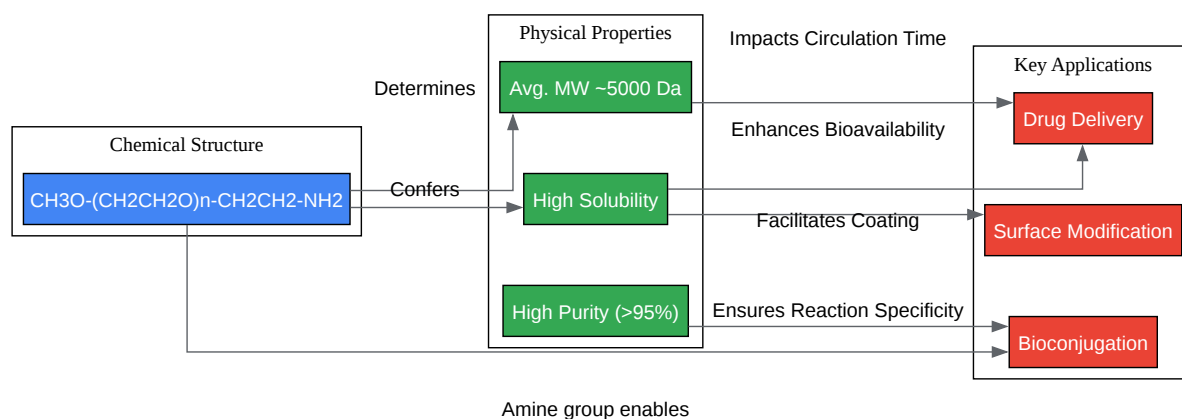
Methodology:

- Sample Preparation:
 - Prepare a solution of the mPEG-amine MW 5000 sample.

- Prepare a matrix solution (e.g., α -cyano-4-hydroxycinnamic acid or sinapinic acid) in a suitable solvent.
- Prepare a cationizing agent solution (e.g., sodium trifluoroacetate) if necessary to promote ion formation.
- Mix the sample, matrix, and cationizing agent solutions.
- Spot a small volume of the mixture onto a MALDI target plate and allow it to dry.
- Mass Spectrometry Analysis:
 - Analyze the sample using a MALDI-TOF mass spectrometer.
 - The instrument will generate a spectrum showing a distribution of peaks, with each peak corresponding to a PEG chain of a specific length. The mass difference between adjacent peaks corresponds to the mass of the ethylene glycol repeating unit (44 Da).
- Data Analysis:
 - Determine the molecular weight of the most abundant species (M_p) and calculate the average molecular weight (M_n and M_w) from the distribution of peaks.

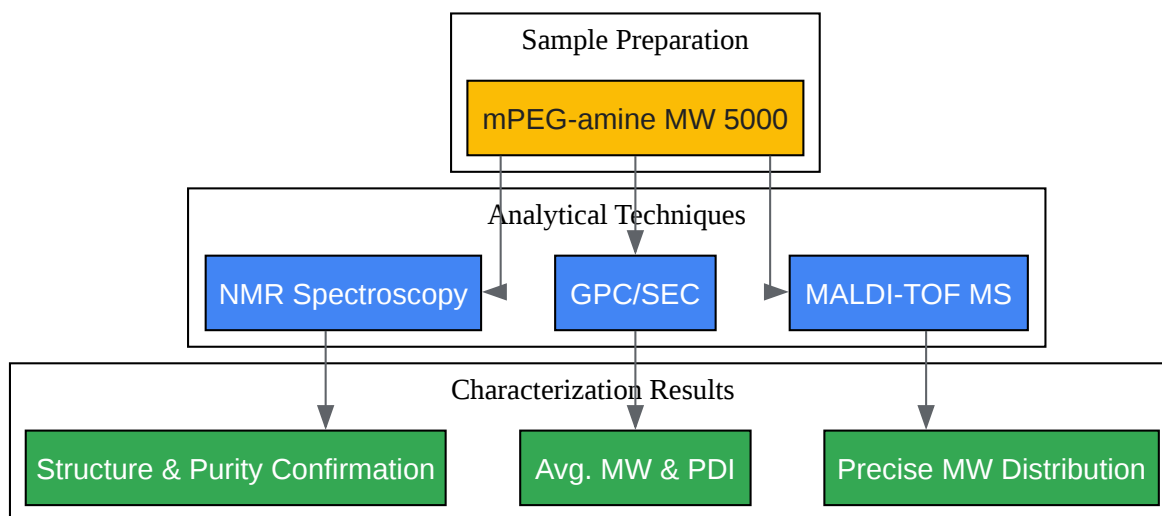
Mandatory Visualization

The following diagrams illustrate the logical relationships of mPEG-amine's properties and a typical experimental workflow for its characterization.



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Caption: Logical relationship of mPEG-amine MW 5000 properties and their impact on applications.



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Caption: Experimental workflow for the comprehensive characterization of mPEG-amine MW 5000.

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